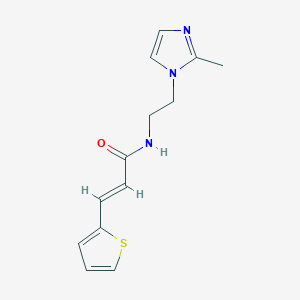
Ethosuccimide-D5
描述
Ethosuccimide-D5 (also known as ESM-D5) is an organosulfur compound that is widely used in scientific research. It is a synthetic derivative of Ethosuccimide (ESM), an anticonvulsant drug used to treat epilepsy. ESM-D5 is a stable and water-soluble compound that has been used in a variety of scientific research applications. It has been studied in the fields of chemistry, biochemistry, and physiology, and has been found to have a number of biochemical and physiological effects.
科学研究应用
ESM-D5 is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a model compound for studying the effects of sulfur-containing compounds on biological systems, and as a tool for studying the structure and function of proteins. Additionally, ESM-D5 has been used to study the effects of sulfur-containing compounds on the activity of enzymes, and to investigate the effects of sulfur-containing compounds on the metabolism of lipids and carbohydrates.
作用机制
Target of Action
Ethosuximide-d5, a deuterated compound of Ethosuximide , primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Mode of Action
Ethosuximide-d5 binds to T-type voltage-sensitive calcium channels, thereby blocking them . This action suppresses the paroxysmal three-cycle-per-second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .
Biochemical Pathways
It is known that the drug’s action on t-type calcium channels can influence a variety of calcium-dependent processes
Pharmacokinetics
After oral ingestion, Ethosuximide is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.7 L/kg, and plasma protein binding is 0% . Ethosuximide is extensively metabolized in the liver by hydroxylation (primarily by CYP3A and to a lesser extent by CYP2E and CYP2B/C) to form isomers of 2-(1-hydroxyethyl)-2-methylsuccinimide, of which at least 40% are glucuronide conjugates . Approximately 20% of an administered dose is excreted as unchanged Ethosuximide in urine . The plasma elimination half-life values of Ethosuximide are 40–60 h in adults and 30–40 h in children .
Result of Action
The molecular and cellular effects of Ethosuximide-d5’s action primarily involve the suppression of epileptiform activity. By blocking T-type calcium channels, Ethosuximide-d5 suppresses the paroxysmal three-cycle-per-second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . This results in a reduction in the frequency of epileptiform attacks .
Action Environment
It is known that the pharmacokinetics of ethosuximide can be affected by concomitant antiseizure medications . For instance, Carbamazepine, an enzyme-inducing antiseizure medication, can enhance the metabolism of Ethosuximide, leading to a decrease in plasma Ethosuximide AUC values
实验室实验的优点和局限性
ESM-D5 is a stable and water-soluble compound, which makes it an ideal reagent for use in laboratory experiments. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient reagent for use in research. However, ESM-D5 is a relatively new compound and its effects on biological systems are not yet fully understood. As such, caution should be exercised when using ESM-D5 in laboratory experiments.
未来方向
The potential future directions for research involving ESM-D5 are numerous. Further research could be conducted to better understand the mechanism of action of ESM-D5 and its effects on biological systems. Additionally, research could be conducted to explore the potential therapeutic applications of ESM-D5, such as its use as an anticonvulsant drug. Additionally, research could be conducted to explore the potential industrial applications of ESM-D5, such as its use as a reagent in the synthesis of other compounds. Finally, research could be conducted to explore the potential environmental applications of ESM-D5, such as its use as a biodegradable and environmentally friendly alternative to traditional chemical compounds.
属性
IUPAC Name |
3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOVYFOVVWLRS-WNWXXORZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride](/img/structure/B2782150.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2782151.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2782154.png)


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2782158.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2782160.png)
![tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2782163.png)
![(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2782164.png)
![N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2782165.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2782169.png)
![2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2782171.png)